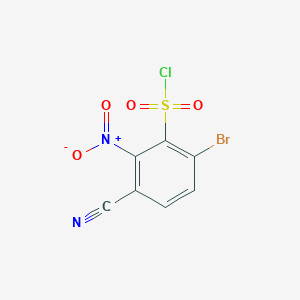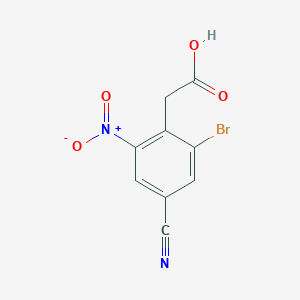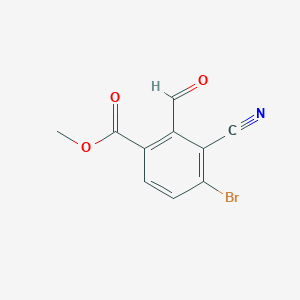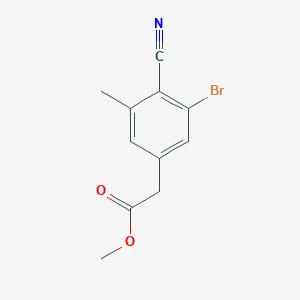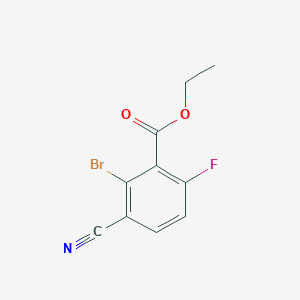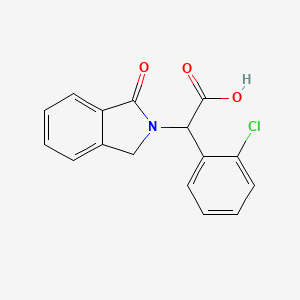
(2-Chlorophenyl)(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
説明
(2-Chlorophenyl)(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid is a useful research compound. Its molecular formula is C16H12ClNO3 and its molecular weight is 301.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Characterization
- The compound has been synthesized and characterized, involving studies like elemental analyses, FT-IR, 1H NMR spectroscopy, and X-ray diffraction. This research contributes to understanding the chemical properties and structure of the compound (Aydin et al., 2010).
Complex Formation with Metals
- Research has been conducted on the formation of complexes with Sr(II), Cr(II), and Al(III) using (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid as a ligand. This study is significant for specialists in coordination chemistry, providing insights into the interaction of this compound with various metal ions (Tekade et al., 2018).
Antimicrobial Activity
- The compound has been evaluated for its antimicrobial properties. Derivatives of the compound have shown activity against a range of bacterial and fungal pathogens, indicating potential uses in antimicrobial research (Krátký et al., 2017).
Synthesis and Evaluation of Analogs
- There has been significant research into synthesizing and evaluating analogs of this compound for various properties. These studies contribute to expanding the understanding of the compound's potential applications in different scientific fields (Reddy et al., 2013).
Crystal Structure Comparisons
- Studies have also been done on the crystal structures of this compound and its complexes. These investigations provide deeper insights into the molecular structure and properties, which can be crucial for further chemical and pharmaceutical research (Karmakar & Baruah, 2008).
作用機序
Target of Action
Similar compounds such as lenalidomide, a derivative of thalidomide, are known to target the ubiquitin e3 ligase cereblon . This enzyme plays a crucial role in protein degradation and regulation of cellular processes.
Mode of Action
It’s worth noting that similar compounds like lenalidomide act as ligands for ubiquitin e3 ligase cereblon, inducing the enzyme to degrade the ikaros transcription factors ikzf1 and ikzf3 . This interaction leads to changes in cellular processes, including cell cycle regulation and apoptosis.
Biochemical Pathways
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that the compound may interact with multiple biochemical pathways, leading to downstream effects on cellular functions.
Pharmacokinetics
The compound’s predicted properties such as melting point (208-211 °c), boiling point (4398±450 °C), and density (1382±006 g/cm3) suggest that it may have specific pharmacokinetic characteristics . These properties can impact the compound’s bioavailability and its overall effectiveness as a therapeutic agent.
Result of Action
The broad spectrum of biological activities associated with indole derivatives suggests that the compound may have diverse effects at the molecular and cellular levels .
Action Environment
For instance, the compound’s predicted pKa (3.61±0.10) suggests that it may exist in different ionization states depending on the pH of the environment , which could influence its interaction with its targets.
生化学分析
Biochemical Properties
(2-Chlorophenyl)(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. The nature of these interactions can vary, leading to changes in enzyme activity and subsequent biochemical reactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that it can have lasting effects on cellular function, with potential implications for in vitro and in vivo research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and safe dosage ranges is crucial for its application in research and potential therapeutic uses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential effects on overall metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It may interact with transporters or binding proteins, affecting its localization and accumulation. These factors are important for understanding how the compound reaches its target sites and exerts its effects .
特性
IUPAC Name |
2-(2-chlorophenyl)-2-(3-oxo-1H-isoindol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c17-13-8-4-3-7-12(13)14(16(20)21)18-9-10-5-1-2-6-11(10)15(18)19/h1-8,14H,9H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYRVETWKLBGPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C(C3=CC=CC=C3Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



